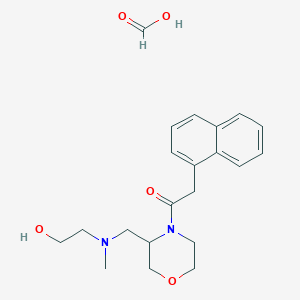![molecular formula C22H20F3N3O2S B6502873 6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1396687-43-6](/img/structure/B6502873.png)
6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a trifluoromethyl group, a benzothiazole ring, an azetidine ring, a carbonyl group, and a tetrahydroisoquinoline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The benzothiazole and azetidine rings could be formed through cyclization reactions . The carbonyl group could be introduced through a variety of methods, such as oxidation or acylation . The tetrahydroisoquinoline ring could be formed through a Pictet-Spengler reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The trifluoromethyl group would add a significant amount of electron-withdrawing character to the molecule, which could affect its reactivity . The benzothiazole and azetidine rings would add rigidity to the molecule and could participate in aromatic stacking interactions . The carbonyl group could act as a hydrogen bond acceptor, and the tetrahydroisoquinoline ring could participate in a variety of non-covalent interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The trifluoromethyl group is generally quite stable, but could potentially be replaced by other groups under certain conditions . The benzothiazole and azetidine rings could undergo electrophilic aromatic substitution reactions . The carbonyl group could react with nucleophiles to form a variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The trifluoromethyl group would likely make the compound more lipophilic, which could affect its solubility and its ability to cross biological membranes . The presence of several rings could make the compound quite rigid, which could affect its conformational flexibility .Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. If it were used as a pharmaceutical, it could interact with biological targets in a variety of ways, such as through hydrogen bonding, aromatic stacking, or covalent bonding . If it were used as an agrochemical, it could interact with pests or plants in a variety of ways, depending on its specific properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c1-30-16-6-5-14-10-27(8-7-13(14)9-16)20(29)15-11-28(12-15)21-26-19-17(22(23,24)25)3-2-4-18(19)31-21/h2-6,9,15H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGABBSRAJUGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502793.png)
![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(3,4,5-trimethoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502797.png)
![1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B6502809.png)
amino}ethan-1-ol; formic acid](/img/structure/B6502815.png)
![3-cyclopentyl-1-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}morpholin-4-yl)propan-1-one; formic acid](/img/structure/B6502823.png)

![3-[3-(4-methoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6502838.png)
![(4Z)-12-(2-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502845.png)

![methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B6502865.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate](/img/structure/B6502868.png)
![ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B6502875.png)
![1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6502899.png)
